molecular formula C27H26N2O4S B11237451 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11237451
M. Wt: 474.6 g/mol
InChI Key: CMCBNMCDWYQDOU-UHFFFAOYSA-N
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Description

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of benzodioxepin, thiophene, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxepin and thiophene intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of benzodioxepin, thiophene, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C27H26N2O4S/c1-2-21(18-10-11-23-24(15-18)33-13-6-12-32-23)28-26(30)17-29-16-20(19-7-3-4-8-22(19)29)27(31)25-9-5-14-34-25/h3-5,7-11,14-16,21H,2,6,12-13,17H2,1H3,(H,28,30)

InChI Key

CMCBNMCDWYQDOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CS5

Origin of Product

United States

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